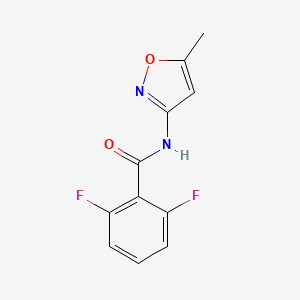
2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide” is a compound that likely contains an oxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen). Oxazole derivatives have been studied for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazole derivatives are generally synthesized from amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of this compound likely includes a 2,6-difluorobenzoic acid scaffold, which is one of the most studied scaffolds in FtsZ inhibitors .Aplicaciones Científicas De Investigación
Synthesis and Potential in Imaging Agents
- Research has led to the synthesis of a compound closely related to 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide, intended for use in PET imaging for B-Raf(V600E) in cancers. The compound was synthesized with a specific focus on achieving suitable yields and specific activities for effective imaging purposes (Wang et al., 2013).
Antimicrobial Properties
- Fluorinated derivatives, similar in structure to the compound , have been synthesized and shown significant antifungal and antibacterial activity, particularly against Gram-positive microorganisms and fungi. This suggests a potential application in developing new antimicrobial agents (Carmellino et al., 1994).
Role in Supramolecular Gelators
- Certain N-(thiazol-2-yl) benzamide derivatives, structurally related to the compound of interest, have been explored for their gelation behavior. These studies contribute to understanding the impact of molecular structure on gelation, which is essential for various applications in material science (Yadav & Ballabh, 2020).
Antitubercular Activity
- Studies on similar compounds have shown potential in antitubercular activity. This indicates a possibility for the compound to be used in the development of new treatments for tuberculosis (Dighe et al., 2012).
Potential in Molecular Imaging of Cyclin-Dependent Kinase-2
- The synthesis of an F-labeled derivative of a related compound has been explored for imaging cyclin-dependent kinase-2 (CDK-2) expression. This aligns with the growing interest in using benzamide derivatives for imaging purposes in various cancers (Svensson et al., 2011).
Synthesis of Elaborate Difluorinated Compounds
- The synthesis process involving benzamides and difluorohomoallylic silyl ethers sheds light on the methods to create elaborate difluorinated compounds, which could have wide applications in pharmaceutical and agrochemical industries (Cui et al., 2023).
Mecanismo De Acción
Target of Action
The primary target of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is FtsZ , a protein essential for bacterial cell division and viability . FtsZ is highly conserved and ubiquitous across most bacterial groups .
Mode of Action
The compound inhibits the polymerization of FtsZ in a concentration-dependent manner . This interaction with FtsZ leads to changes in the morphology of bacteria, consistent with the inhibition of cell division .
Biochemical Pathways
The compound affects the bacterial binary division process. FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .
Pharmacokinetics
It’s noted that these classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell division in bacteria. This is evidenced by the induced changes in the morphology of E. coli and K. pneumoniae .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of efflux pumps in Gram-negative bacteria . These pumps can decrease the intracellular concentration of the compound, thereby reducing its efficacy.
Propiedades
IUPAC Name |
2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-5-9(15-17-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUKHYBSPPHBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

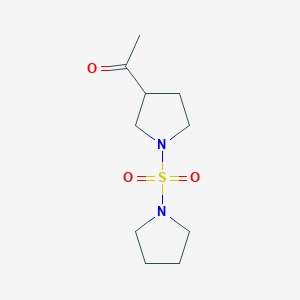
![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)
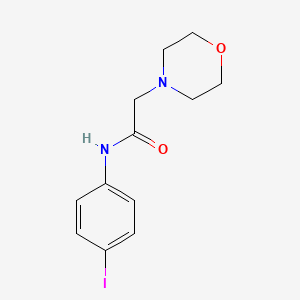
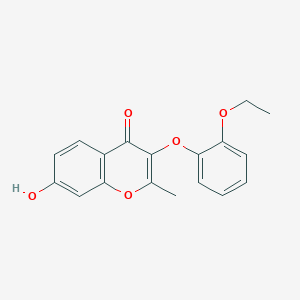
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
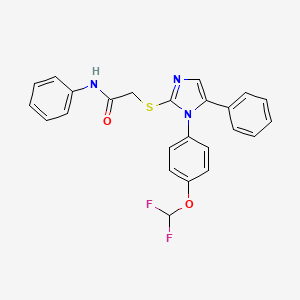
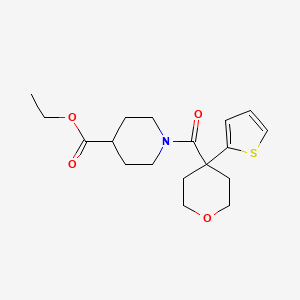
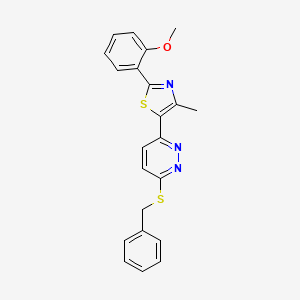
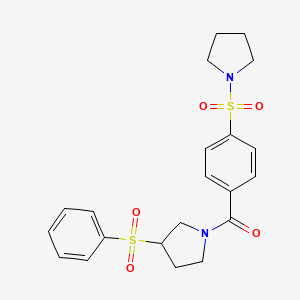
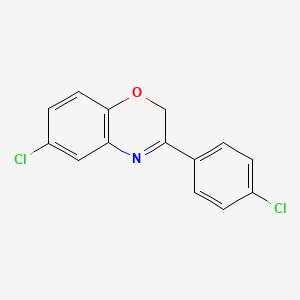
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)